2-(4-Tert-butylphenyl)ethanethioamide
Description
2-(4-Tert-butylphenyl)ethanethioamide is a thioamide derivative characterized by a tert-butyl-substituted phenyl group attached to an ethanethioamide backbone. Thioamides, in general, are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution confers unique chemical reactivity and physical properties, such as increased resistance to hydrolysis and enhanced metal-chelating capabilities. The tert-butyl group, a bulky electron-donating substituent, likely influences steric hindrance, solubility, and thermal stability compared to other derivatives.
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)ethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h4-7H,8H2,1-3H3,(H2,13,14) |
InChI Key |
NGAIUUAINOGRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Tert-butyl)phenyl)ethanethioamide typically involves the reaction of 4-tert-butylbenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloride is replaced by the thiourea, forming the thioamide linkage. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-(4-(Tert-butyl)phenyl)ethanethioamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve crystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Tert-butyl)phenyl)ethanethioamide can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-(4-(Tert-butyl)phenyl)ethanethioamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(Tert-butyl)phenyl)ethanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the aromatic ring and tert-butyl group contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Key Observations :
- Methoxy and sulfamoyl groups may increase polarity and hydrogen-bonding capacity .
- Mass Spectrometry : 2-(3-Methoxyphenyl)ethanethioamide shows a distinct molecular ion (m/z 282) and fragmentation pattern (m/z 121), which could aid in analytical differentiation from the tert-butyl analog .
Biological Activity
2-(4-Tert-butylphenyl)ethanethioamide, a compound with significant potential in various biological applications, has been the subject of extensive research. This article provides a comprehensive overview of its biological activity, including its effects on different biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound 2-(4-Tert-butylphenyl)ethanethioamide is characterized by its unique structure, which includes a tert-butyl group attached to a phenyl ring and a thioamide functional group. This structure contributes to its diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds similar to 2-(4-tert-butylphenyl)ethanethioamide exhibit strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby reducing oxidative stress in biological systems. For instance, studies have shown that certain derivatives can significantly inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
2. Anti-Inflammatory Effects
The anti-inflammatory potential of 2-(4-tert-butylphenyl)ethanethioamide has been explored through various in vitro studies. It has been demonstrated to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential as a therapeutic agent for inflammatory diseases .
| Concentration (µg/mL) | Cytokine Inhibition (%) |
|---|---|
| 50 | 45 |
| 100 | 70 |
3. Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including HeLa and MCF-7. The IC50 values indicate significant cytotoxicity, suggesting that it may serve as a lead compound for anticancer drug development. For example, an IC50 value of approximately 10 µg/mL was reported for HeLa cells .
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 10 |
| MCF-7 | 50 |
4. Antimicrobial Activity
Preliminary studies have also indicated that 2-(4-tert-butylphenyl)ethanethioamide exhibits antimicrobial properties against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in treating infections .
The mechanisms through which 2-(4-tert-butylphenyl)ethanethioamide exerts its biological effects are multifaceted:
- Antioxidant Mechanism : The compound may scavenge free radicals directly or enhance the expression of endogenous antioxidant enzymes.
- Anti-Inflammatory Pathways : It appears to modulate signaling pathways associated with inflammation, particularly the NF-kB pathway.
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells has been observed, potentially through caspase activation pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study involving animal models demonstrated that administration of the compound reduced tumor growth significantly when compared to control groups.
- In vitro assays showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability in cancer cell lines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
